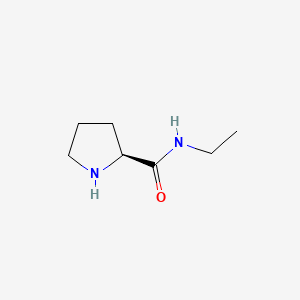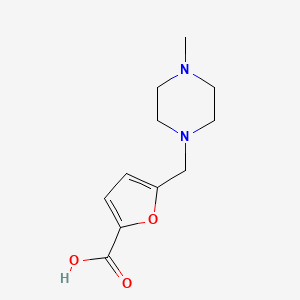
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid
描述
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a furan ring substituted with a carboxylic acid group and a piperazine moiety, which is further methylated. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Piperazine Moiety: The piperazine ring can be attached to the furan ring through nucleophilic substitution reactions. This step often involves the use of a suitable leaving group on the furan ring, such as a halide, which can be displaced by the piperazine.
Methylation of the Piperazine: The final step involves the methylation of the piperazine nitrogen, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo substitution reactions, where the methyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furanones, furandiones, or other oxygenated derivatives.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various alkylated or arylated derivatives of the piperazine moiety.
科学研究应用
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzylamine
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
Uniqueness
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to similar compounds with benzene rings. The furan ring can participate in different types of reactions, such as Diels-Alder reactions, which are not possible with benzene derivatives. Additionally, the combination of the furan ring with the piperazine moiety and carboxylic acid group provides a versatile scaffold for further chemical modifications and applications.
属性
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBIOVXCMFIYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408421 | |
| Record name | 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865470-86-6 | |
| Record name | 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


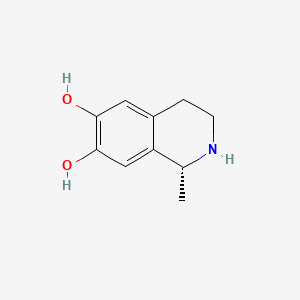
![(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide](/img/structure/B1623930.png)
![2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B1623931.png)
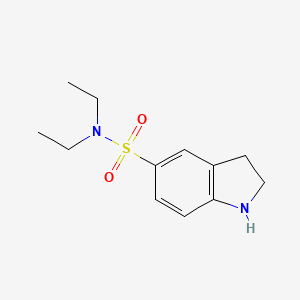
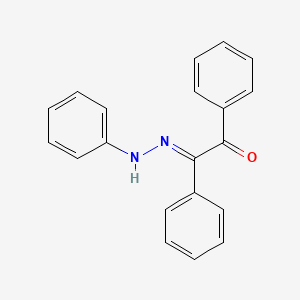
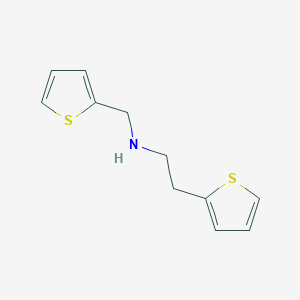
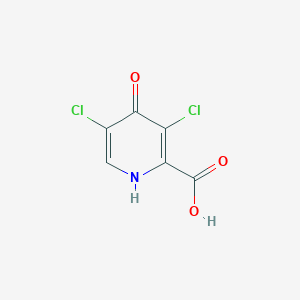
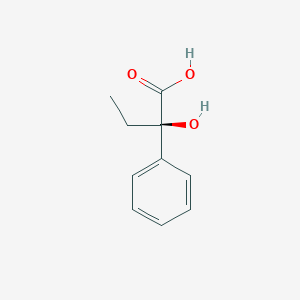
![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)
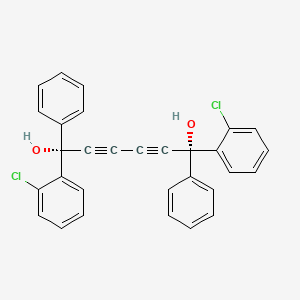
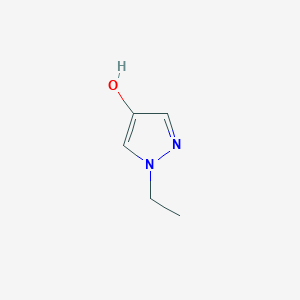
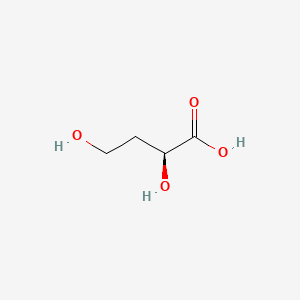
![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)
